L-Trp-Gly Amide -

L-Trp-Gly Amide

Catalog Number: EVT-1787728
CAS Number:
Molecular Formula: C13H16N4O2
Molecular Weight: 260.29 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

L-Tryptophan-Glycine Amide, commonly referred to as L-Trp-Gly Amide, is a dipeptide consisting of the amino acids L-Tryptophan and Glycine linked by an amide bond. This compound is of significant interest in biochemical research due to its potential biological activities and applications in pharmacology.

Source

L-Tryptophan is an essential amino acid found in various food sources, including meat, dairy products, and nuts. Glycine, on the other hand, is a non-essential amino acid that can be synthesized in the human body. The combination of these two amino acids forms L-Tryptophan-Glycine Amide, which can be synthesized through various chemical methods.

Classification

L-Tryptophan-Glycine Amide falls under the category of peptides and is classified as a dipeptide. It is characterized by its amide functional group, which plays a crucial role in its biological activity.

Synthesis Analysis

Methods

The synthesis of L-Tryptophan-Glycine Amide can be achieved through several methods, including:

  1. Solid-Phase Peptide Synthesis: This method involves the sequential addition of protected amino acids onto a solid support. The amine group of L-Tryptophan reacts with the carboxylic acid group of Glycine to form the amide bond.
  2. Liquid-Phase Synthesis: In this approach, L-Tryptophan and Glycine are reacted in solution, often utilizing coupling agents such as dicyclohexylcarbodiimide to facilitate the formation of the peptide bond.
  3. Enzymatic Synthesis: This method employs enzymes such as proteases or ligases to catalyze the formation of the amide bond between L-Tryptophan and Glycine under mild conditions.

Technical Details

  • Reagents: Common reagents include protecting groups for amino acids (e.g., tert-butyloxycarbonyl), coupling agents (e.g., dicyclohexylcarbodiimide), and solvents (e.g., dimethylformamide).
  • Yield: The yield can vary depending on the method used, with solid-phase synthesis typically providing higher yields due to easier purification processes.
Molecular Structure Analysis

Structure

The molecular structure of L-Tryptophan-Glycine Amide consists of a tryptophan moiety linked to a glycine moiety via an amide bond. The chemical formula for L-Tryptophan-Glycine Amide is C₁₁H₁₄N₂O₂.

Data

  • Molecular Weight: Approximately 218.25 g/mol.
  • Nuclear Magnetic Resonance Spectroscopy: Characteristic peaks can be observed in proton NMR spectra, indicating the presence of aromatic protons from tryptophan and aliphatic protons from glycine.
Chemical Reactions Analysis

Reactions

L-Tryptophan-Glycine Amide can undergo several chemical reactions:

  1. Hydrolysis: Under acidic or basic conditions, the amide bond can be hydrolyzed back into L-Tryptophan and Glycine.
  2. Acylation: The amine group can react with acylating agents to form various derivatives.
  3. Peptide Bond Formation: The compound can serve as a building block for larger peptides through further coupling reactions.

Technical Details

  • Reaction Conditions: Typically require controlled pH and temperature to optimize yield and minimize side reactions.
  • Purification: Techniques such as high-performance liquid chromatography are commonly employed to purify synthesized dipeptides.
Mechanism of Action

Process

The mechanism of action for L-Tryptophan-Glycine Amide involves its interaction with biological targets:

  1. Neurotransmitter Precursor: L-Tryptophan is a precursor for serotonin synthesis, influencing mood regulation.
  2. Glycine Receptor Modulation: Glycine acts as an inhibitory neurotransmitter; thus, its presence in this dipeptide may enhance inhibitory signaling in the central nervous system.

Data

Studies suggest that modifications in dipeptide structures can lead to variations in their biological activity, emphasizing the importance of both constituent amino acids' roles.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white crystalline powder.
  • Solubility: Soluble in water and polar organic solvents; insoluble in non-polar solvents.

Chemical Properties

Applications

Scientific Uses

L-Tryptophan-Glycine Amide has several applications in scientific research:

  1. Pharmacological Research: Investigated for its potential anxiolytic effects due to its components' roles in neurotransmitter synthesis.
  2. Biochemical Studies: Used as a model compound for studying peptide synthesis and modifications.
  3. Nutraceuticals: Explored for use in dietary supplements aimed at enhancing mood and cognitive function due to its serotonin precursor properties.
Biosynthesis and Metabolic Pathways of L-Trp-Gly Amide Precursors

Enzymatic Routes for Tryptophan Incorporation in Peptide Synthesis

The incorporation of tryptophan into peptide structures like L-Trp-Gly amide occurs through specialized enzymatic mechanisms distinct from standard ribosomal translation. Key enzyme families facilitate this process:

  • ATP-Grasp Enzymes: This superfamily catalyzes amide bond formation using ATP hydrolysis to drive the reaction. The mechanism involves a two-step process: First, the carboxylate group of the donor amino acid (e.g., Trp) is activated via phosphorylation by ATP, forming a high-energy acylphosphate intermediate. Second, the nucleophilic amine group of the acceptor amino acid (e.g., Gly) attacks this intermediate, leading to the formation of the amide bond and release of inorganic phosphate (Pi) [4]. These enzymes exhibit a characteristic "grasp" fold where ATP binds between two domains (B and C), with significant conformational changes occurring upon nucleotide binding. The C-domain variability dictates substrate specificity [4] [9]. For instance, enzymes like TabS and DdaF are bacterial ATP-grasp enzymes known for dipeptide synthesis [9], and homologs exist in fungi potentially involved in pathways yielding tryptophan-containing peptides.
  • Peptide Aminoacyl-tRNA Ligases (PEARLs): Representing a novel class of amide bond-forming enzymes, PEARLs utilize aminoacyl-tRNA as the activated amino acid donor. Their mechanism also involves ATP, but uniquely targets the C-terminus of a ribosomally synthesized peptide scaffold. The enzyme first phosphorylates the C-terminal carboxylate of the scaffold peptide using ATP. This activated C-terminus then undergoes nucleophilic attack by the alpha-amino group of the amino acid moiety from an aminoacyl-tRNA (e.g., Trp-tRNA^Trp^ or Gly-tRNA^Gly^), forming a new peptide bond and elongating the chain [6]. Crucially, PEARLs possess homology to the glutamyltransferase N-terminal domain of LanB lanthipeptide dehydratases but lack the elimination domain [6]. This mechanism was demonstrated in the biosynthesis of pyrroloiminoquinone natural products like the ammosamides, where PEARLs sequentially add Trp and then Gly onto a peptide scaffold [6]. Orthologous systems exist in diverse bacteria, such as Bacillus halodurans [6].
  • Amide Bond Synthetases (ABSs): ABSs directly adenylate the carboxylate of the donor molecule (e.g., Trp or a Trp-containing intermediate) using ATP to form an aminoacyl-adenylate intermediate. This activated species is then attacked by the amine nucleophile (e.g., Gly or agmatine), forming the amide bond and releasing AMP. Fungal ABSs, like those identified in the E-64 biosynthetic pathway (e.g., Cp1D/Cp2D), catalyze the final amidation step in cysteine protease inhibitor biosynthesis, condensing intermediates like trans-epoxysuccinyl (t-ES)-Trp with polyamines [9]. While directly relevant to Trp-Gly-X structures, they exemplify the enzymatic logic potentially adaptable for dipeptide amide formation.
  • Tryptophan Synthase and Substrate Channeling: While primarily involved in de novo Trp biosynthesis from indole and serine, tryptophan synthase (TS) exemplifies a critical strategy for handling reactive intermediates. TS is an α₂β₂ complex where the α-subunit catalyzes the cleavage of indole-3-glycerol phosphate (IGP) to indole and glyceraldehyde-3-phosphate (G3P). The indole is then channeled through an intramolecular tunnel (~20 Å long) to the β-subunit, where it reacts with the aminoacrylate intermediate derived from serine to form tryptophan [2]. This sophisticated substrate channeling prevents the escape of hydrophobic and potentially toxic indole, ensuring efficient and specific tryptophan production – a principle relevant to the handling of activated intermediates during subsequent Trp incorporation into peptides [2].

Table 1: Key Enzymatic Mechanisms for Tryptophan Incorporation into Peptides/Amides

Enzyme ClassActivation MechanismEnergy SourceKey IntermediatesRole in Trp IncorporationExample Enzymes/Systems
ATP-Grasp LigasePhosphorylation (acylphosphate)ATP → ADP + PiAcylphosphateCondenses Trp carboxylate with amine (e.g., Gly)TabS, DdaF, GS homologs
PEARLPeptide C-terminus phosphorylationATP → ADP + PiPhosphorylated peptide C-terminusAdds amino acid (Trp, Gly) from aa-tRNA to peptide C-terminusAmmB2/B3, BhaB1/B7
Amide Bond Synthetase (ABS)Adenylation (aminoacyl-adenylate)ATP → AMP + PPiAminoacyl-adenylateCondenses carboxylate (e.g., t-ES-Trp) with amineCp1D (Fungal ABS), DdaG
Tryptophan Synthase (TS)Pyridoxal phosphate (PLP) chemistryN/A (biosynthetic)Aminoacrylate, Indole (channeled)De novo Trp biosynthesis; model for intermediate channelingTS α₂β₂ complex

Role of Shikimate Pathway in Aromatic Amino Acid Biosynthesis

The shikimate pathway is the exclusive biosynthetic route for the aromatic amino acids L-phenylalanine (Phe), L-tyrosine (Tyr), and L-tryptophan (Trp) in plants, bacteria, fungi, and algae. It is absent in animals, making it a crucial target for herbicides and antimicrobial agents [3] [8] [10]. This pathway bridges central carbon metabolism (glycolysis and pentose phosphate pathway) with specialized metabolism, funneling a significant portion of photosynthetically fixed carbon (≥30% in vascular plants) towards aromatic compounds [3] [10].

  • Pathway Overview and Connection to Precursors: The pathway converts phosphoenolpyruvate (PEP) from glycolysis and erythrose 4-phosphate (E4P) from the pentose phosphate pathway into chorismate, the central branch point intermediate for all three aromatic amino acids and numerous secondary metabolites. The seven enzymatic steps are:
  • DAHP Synthase (DAHPS): Condenses PEP and E4P to form 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP). This is the first committed step and a major regulatory point, sensitive to feedback inhibition by aromatic amino acids, particularly Phe and Tyr [3] [8] [10].
  • 3-Dehydroquinate Synthase (DHQS): Converts DAHP to 3-dehydroquinate.
  • 3-Dehydroquinate Dehydratase (DHQD): Converts 3-dehydroquinate to 3-dehydroshikimate.
  • Shikimate Dehydrogenase (SDH): Reduces 3-dehydroshikimate to shikimate using NADPH. Often part of a bifunctional AroE enzyme with DHQD activity.
  • Shikimate Kinase (SK): Phosphorylates shikimate at the 3-OH position using ATP to yield shikimate 3-phosphate [8] [10].
  • 5-Enolpyruvylshikimate-3-phosphate Synthase (EPSPS): Condenses shikimate 3-phosphate with a second molecule of PEP to form 5-enolpyruvylshikimate-3-phosphate (EPSP). This step is competitively inhibited by glyphosate, the active ingredient of the herbicide Roundup [3] [8] [10].
  • Chorismate Synthase (CS): Catalyzes a 1,4-trans elimination of the phosphate group and the C6 pro-R hydrogen from EPSP to produce chorismate. This unique reaction requires reduced FMN as a cofactor but no net redox change [8] [10].
  • Branch to Tryptophan from Chorismate: Chorismate is the last common precursor. The dedicated tryptophan branch pathway involves:
  • Anthranilate Synthase (AS): Chorismate is aminated by glutamine (or ammonia) to form anthranilate (ortho-aminobenzoate) and release pyruvate. AS is typically a heterodimeric enzyme (TrpE/TrpG) and is a key regulatory point for Trp biosynthesis, subject to feedback inhibition by Trp [1] [10].
  • Anthranilate Phosphoribosyltransferase (PRT): Converts anthranilate and phosphoribosyl pyrophosphate (PRPP) into N-(5'-phosphoribosyl)-anthranilate (PRA).
  • Phosphoribosylanthranilate Isomerase (PRAI): Catalyzes the Amadori rearrangement of PRA to 1-(o-carboxyphenylamino)-1-deoxyribulose 5-phosphate (CdRP).
  • Indole-3-glycerol phosphate synthase (IGPS): Decarboxylates and cyclizes CdRP to produce indole-3-glycerol phosphate (IGP).
  • Tryptophan Synthase (TS): As described in section 1.1, this α₂β₂ complex cleaves IGP to indole and glyceraldehyde-3-phosphate (G3P) in the α-subunit, and then condenses indole with serine (activated via PLP chemistry in the β-subunit) to form tryptophan. Intramolecular channeling of indole is crucial [1] [2].
  • Regulation of Flux Towards Tryptophan: The shikimate pathway and the Trp branch are tightly regulated to balance metabolic demand and prevent wasteful accumulation:
  • Feedback Inhibition: DAHP synthase is inhibited by Phe and Tyr (and sometimes Trp). Anthranilate synthase is potently inhibited by tryptophan. This end-product inhibition provides rapid, fine-tuned control of flux entering the pathway (DAHPS) and specifically entering the Trp branch (AS) [1] [3] [10].
  • Transcriptional Regulation: Gene expression of pathway enzymes (e.g., aro genes, trp operon in bacteria; individual genes in plants) is often coordinately regulated in response to aromatic amino acid availability. Transcription factors sense cellular levels and modulate expression accordingly [3] [10].
  • Enzyme Abundance and Compartmentalization: In plants, the pathway enzymes are localized primarily within the plastids, concentrating intermediates and enzymes. The expression levels and stability of key enzymes like DAHPS and AS also influence flux [3] [10].

Table 2: Key Enzymes of the Shikimate Pathway and Tryptophan Branch with Regulatory Features

Enzyme (Abbreviation)EC NumberReaction CatalyzedKey SubstratesKey Product(s)Major Regulation
DAHP Synthase (DAHPS)2.5.1.54PEP + E4P → DAHP + PiPEP, E4PDAHPFeedback inhibition (Phe, Tyr, sometimes Trp)
3-Dehydroquinate Synthase (DHQS)4.2.3.4DAHP → 3-Dehydroquinate + PiDAHP3-DehydroquinateTranscriptional
3-Dehydroquinate Dehydratase (DHQD)4.2.1.103-Dehydroquinate → 3-Dehydroshikimate + H₂O3-Dehydroquinate3-DehydroshikimateTranscriptional
Shikimate Dehydrogenase (SDH)1.1.1.253-Dehydroshikimate + NADPH → Shikimate + NADP⁺3-Dehydroshikimate, NADPHShikimateTranscriptional
Shikimate Kinase (SK)2.7.1.71Shikimate + ATP → Shikimate 3-phosphate + ADPShikimate, ATPShikimate 3-phosphateTranscriptional
5-Enolpyruvylshikimate-3-phosphate Synthase (EPSPS)2.5.1.19Shikimate 3-phosphate + PEP → EPSP + PiShikimate 3-phosphate, PEPEPSPGlyphosate inhibition; Transcriptional
Chorismate Synthase (CS)4.2.3.5EPSP → Chorismate + PiEPSPChorismateTranscriptional
Anthranilate Synthase (AS)4.1.3.27Chorismate + Gln → Anthranilate + Glu + PyruvateChorismate, GlnAnthranilateFeedback inhibition by Trp; Transcriptional
Anthranilate Phosphoribosyltransferase (PRT)2.4.2.18Anthranilate + PRPP → PRA + PPiAnthranilate, PRPPPRATranscriptional
Phosphoribosylanthranilate Isomerase (PRAI)5.3.1.24PRA → CdRPPRACdRPTranscriptional
Indole-3-glycerol phosphate synthase (IGPS)4.1.1.48CdRP → IGP + CO₂CdRPIGPTranscriptional
Tryptophan Synthase (TS)4.2.1.20IGP → Indole + G3P (α); Indole + Ser → Trp (β)IGP (α), Indole + Ser (β)Indole + G3P (α), Trp (β)Transcriptional; Substrate channeling

Genetic and Epigenetic Regulation of Tryptophan-Derived Peptide Production

The biosynthesis of tryptophan and its subsequent incorporation into specialized peptides like L-Trp-Gly amide is under sophisticated genetic and epigenetic control, ensuring production aligns with physiological and environmental demands.

  • Transcriptional Regulation of Biosynthetic Genes:
  • Operon Organization in Bacteria: In prokaryotes like E. coli, genes encoding the tryptophan biosynthetic enzymes (trpEDCBA) are typically clustered within the trp operon. This operon is regulated by a repressor protein (TrpR) that binds L-tryptophan as a corepressor. When Trp levels are high, the TrpR-Trp complex binds the operator region, blocking transcription. When Trp levels are low, TrpR dissociates, allowing RNA polymerase access and transcription of the operon. Additionally, attenuation provides a second layer of control within the leader sequence of the transcribed mRNA, sensitive to the concentration of charged Trp-tRNA^Trp^ [1].
  • Transcription Factors in Eukaryotes: Fungi and plants lack operons. Regulation involves specific transcription factors (TFs) binding to promoter elements of individual genes or coordinately regulated gene sets. Examples include the yeast Saccharomyces cerevisiae Gcn4p, which activates genes under amino acid starvation (General Amino Acid Control), including TRP genes. Aro80 in yeast activates genes upon aromatic amino acid presence. Plants possess complex TF families (e.g., MYB, bHLH, WRKY) that can be induced by developmental cues, stress (pathogen attack, wounding, light), or specific signaling molecules (e.g., jasmonate, salicylic acid) to upregulate shikimate pathway and Trp branch genes, thereby increasing flux towards Trp and downstream metabolites [3] [10]. TFs like the Arabidopsis MYB family member PAP1/MYB75 regulate phenylpropanoid pathways branching from chorismate/Phe, indirectly impacting Trp availability [3].
  • Riboswitches: Found predominantly in bacteria, riboswitches are structured mRNA elements typically in the 5' untranslated region (UTR) of certain mRNAs that bind specific metabolites directly. A Tryptophan riboswitch binds L-tryptophan. Upon binding, it undergoes a conformational change that can either terminate transcription prematurely (if located before an intrinsic terminator) or block ribosome binding/translation initiation, thereby repressing expression of downstream genes (often trp operon genes) when Trp is sufficient [1].
  • Epigenetic Modulation: Beyond direct gene regulation, chromatin remodeling influences the expression of genes involved in specialized metabolism, including pathways leading to Trp-derived peptides.
  • Histone Modifications: Post-translational modifications (PTMs) of histone tails, such as acetylation, methylation, phosphorylation, and ubiquitination, alter chromatin accessibility. Histone acetyltransferases (HATs) add acetyl groups, generally promoting an open chromatin state (euchromatin) conducive to transcription. Histone deacetylases (HDACs) remove acetyl groups, promoting a closed state (heterochromatin) repressing transcription. Specific histone methylations (e.g., H3K4me3, H3K36me3) are associated with active genes, while others (e.g., H3K27me3) correlate with repression. Studies in plants producing complex Trp-derived alkaloids (e.g., vinca alkaloids in Catharanthus roseus) show that coordinated histone modifications regulate the expression of key biosynthetic genes in response to developmental and environmental stimuli [6]. While direct studies on simple dipeptides like L-Trp-Gly are scarce, the epigenetic machinery controlling more complex pathways highlights a potential regulatory layer.
  • DNA Methylation: Cytosine methylation (5mC), particularly in promoter regions, is generally associated with transcriptional repression. Changes in DNA methylation patterns can silence or activate clusters of genes, including those for secondary metabolism. Environmental stresses can sometimes alter DNA methylation patterns, potentially impacting the production of defensive metabolites derived from aromatic amino acids [6].
  • Regulation of Peptide-Forming Enzymes: The expression and activity of enzymes directly responsible for assembling tryptophan into peptides (e.g., ATP-grasp ligases, PEARLs, ABSs) are also tightly controlled.
  • Cluster-Specific Regulators: Genes encoding specialized metabolic enzymes, including those for non-ribosomal peptide assembly, are often clustered in microbial genomes (Biosynthetic Gene Clusters, BGCs). These clusters frequently encode pathway-specific transcriptional regulators (e.g., SARP-family, LuxR-type, TetR-family regulators) that activate or repress the expression of the cluster genes in response to specific signals (e.g., cell density via quorum sensing, nutrient availability, stress) [6] [9]. The cp1/cp2 clusters for E-64 analogs encode hypothetical proteins (Cp1B/Cp2B) structurally related to ATP-grasp enzymes but lacking catalytic residues; these might play regulatory roles [9].
  • RRNPP-Type Quorum Sensing Regulators: A family of cytoplasmic regulators (e.g., Rap, NprR, PlcR, PrgX) senses signaling peptides via an N-terminal TPR-type domain. Upon binding their cognate peptide signal, they undergo conformational changes affecting their activity (e.g., enabling DNA binding to activate/repress target genes). While typically regulating processes like sporulation or virulence, these systems demonstrate how peptide signals (potentially including dipeptides like Trp-Gly or structurally related molecules) can directly influence gene expression patterns [6].
  • Post-Translational Regulation: Enzyme activity can be modulated by phosphorylation, protein-protein interactions, or feedback inhibition. For instance, feedback inhibition is well-established for primary metabolic enzymes like DAHPS and AS. While less characterized in the specific enzymes forming Trp-Gly, the potential for allosteric regulation by pathway intermediates or end-products exists.

Table 3: Genetic and Epigenetic Elements Regulating Tryptophan and Trp-Derived Peptide Biosynthesis

Regulatory LevelRegulatory Element/MechanismTargetEffectExample/Source
TranscriptionalTrp Repressor (TrpR) + Corepressor (Trp)trp Operon (Bacteria)Repression when Trp abundantE. coli [1]
Attenuation (Trp-tRNA^Trp^ sensing)trp Operon leader mRNA (Bacteria)Premature transcription termination when Trp abundantE. coli [1]
General Amino Acid Control (e.g., Gcn4p)Amino acid biosynthetic genes (Yeast/Fungi)Activation during amino acid starvationS. cerevisiae [3]
Pathway-Specific Transcription Factors (TFs)Shikimate/Trp/Peptide cluster genesActivation/Repression by developmental/stress cuesPlants (MYB, bHLH); Microbes (SARP, LuxR-type) [3] [6] [9]
Riboswitchestrp Operon mRNA 5' UTR (Bacteria)Transcription termination/Translation block when Trp boundVarious Bacteria [1]
EpigeneticHistone Acetylation (HATs/HDACs)Chromatin at metabolic gene lociAcetylation: Activation; Deacetylation: RepressionCatharanthus roseus (Alkaloids) [6]
Histone Methylation (HMTs/HDMs)Chromatin at metabolic gene lociH3K4me3/H3K36me3: Activation; H3K27me3: RepressionCatharanthus roseus [6]
DNA Methylation (DNMTs)Promoter regions of metabolic genesMethylation: Generally represses transcriptionStress-induced changes in plants [6]
Post-Transcriptional/TranslationalRRNPP-type peptide sensorsRegulator protein conformationAlters DNA-binding activity to regulate target genesBacillus spp. (e.g., NprR) [6]
Feedback InhibitionEnzyme active site (e.g., DAHPS, AS)Allosteric inhibition by pathway end-products (Phe, Tyr, Trp)Ubiquitous [1] [3] [10]

Compounds Mentioned in Article

  • L-Tryptophan (Trp)
  • Glycine (Gly)
  • L-Trp-Gly Amide
  • Phosphoenolpyruvate (PEP)
  • Erythrose 4-phosphate (E4P)
  • 3-Deoxy-D-arabino-heptulosonate-7-phosphate (DAHP)
  • 3-Dehydroquinate
  • 3-Dehydroshikimate
  • Shikimate
  • Shikimate 3-phosphate
  • 5-Enolpyruvylshikimate-3-phosphate (EPSP)
  • Chorismate
  • Anthranilate
  • N-(5'-Phosphoribosyl)-anthranilate (PRA)
  • 1-(o-Carboxyphenylamino)-1-deoxyribulose 5-phosphate (CdRP)
  • Indole-3-glycerol phosphate (IGP)
  • Glyceraldehyde-3-phosphate (G3P)
  • Indole
  • L-Serine (Ser)
  • Aminoacyl-tRNA (e.g., Trp-tRNA^Trp^, Gly-tRNA^Gly^)
  • trans-Epoxysuccinic acid (t-ES)
  • Agmatine
  • Putrescine
  • Cadaverine
  • ATP
  • ADP
  • AMP
  • Inorganic Phosphate (Pi)
  • Pyrophosphate (PPi)
  • NADPH
  • NADP⁺
  • Glutamine (Gln)
  • Glutamate (Glu)
  • Phosphoribosyl pyrophosphate (PRPP)

Properties

Product Name

L-Trp-Gly Amide

IUPAC Name

(2S)-2-amino-N-(2-amino-2-oxoethyl)-3-(1H-indol-3-yl)propanamide

Molecular Formula

C13H16N4O2

Molecular Weight

260.29 g/mol

InChI

InChI=1S/C13H16N4O2/c14-10(13(19)17-7-12(15)18)5-8-6-16-11-4-2-1-3-9(8)11/h1-4,6,10,16H,5,7,14H2,(H2,15,18)(H,17,19)/t10-/m0/s1

InChI Key

AAERTEZFXPAESI-JTQLQIEISA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)NCC(=O)N)N

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)NCC(=O)N)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.